molecular formula C12H17NO2 B7722336 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 38520-68-2

6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B7722336
CAS RN: 38520-68-2
M. Wt: 207.27 g/mol
InChI Key: HMYJLVDKPJHJCF-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a member of isoquinolines . It is a natural product found in Haloxylon salicornicum, Carnegiea gigantea, and Calobota pungens .


Synthesis Analysis

A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular formula of this compound is C12H17NO2 . The IUPAC name is this compound . The canonical SMILES representation is CC1C2=CC(=C(C=C2CCN1)OC)OC .


Chemical Reactions Analysis

The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 207.27 g/mol .

Scientific Research Applications

  • Anticonvulsant Effects : A study by Gitto et al. (2010) investigated new derivatives of 6,7-dimethoxyisoquinoline for their anticonvulsant properties. They found a specific molecule within this class that displayed significant anticonvulsant activity in animal models of epilepsy (Gitto et al., 2010).

  • Synthesis of Alkaloids : Blank and Opatz (2011) explored the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids using 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile. This study is significant for the preparation of various alkaloids, highlighting its role in synthetic organic chemistry (Blank & Opatz, 2011).

  • Analgesic and Anti-Inflammatory Properties : Rakhmanova et al. (2022) studied the analgesic and anti-inflammatory effects of a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. They found that it has a pronounced effect in this regard, suggesting its potential use as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).

  • Local Anesthetic Activity and Toxicity : Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of synthesized 1-Aryltetrahydroisoquinoline alkaloid derivatives. They found that these compounds showed high local anesthetic activity and variable levels of toxicity, suggesting their potential as drug candidates after further investigation (Azamatov et al., 2023).

  • Crystallographic Analysis : Argay et al. (1995) conducted a structural analysis of a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative using X-ray crystallography. This study is crucial for understanding the molecular structure and conformation of such compounds (Argay et al., 1995).

  • P-glycoprotein (P-gp) Activity and σ2 Receptor Affinity : Pati et al. (2015) researched the separation of P-glycoprotein activity from σ2 receptor affinity in mixed P-gp/σ2 receptor agents using 6,7-dimethoxytetrahydroisoquinoline. This study is relevant in pharmacology for developing selective therapeutic agents (Pati et al., 2015).

Mechanism of Action

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides are among a few categories of structures that have demonstrated high affinities and selectivities for sigma-2 receptor and been used extensively as study tools in various tumor imaging and therapy .

Future Directions

The diverse broad-spectrum biological activity of 1,2,3,4-tetrahydroisoquinolines (THIQs) makes them a ‘privileged scaffold’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development . They are employed in medicinal chemistry for a range of applications, from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds to Parkinson’s disease treatment .

properties

IUPAC Name

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYJLVDKPJHJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63283-42-1 (hydrochloride)
Record name Salsolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20959384
Record name 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5784-74-7, 38520-68-2
Record name Salsolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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